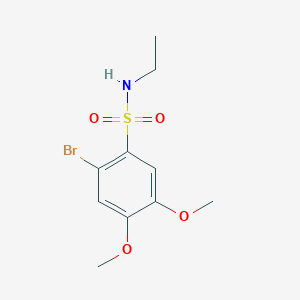
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white or off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is not well understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide in lab experiments include its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. However, its limitations include its unknown mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
In conclusion, 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, further investigation is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propiedades
Fórmula molecular |
C10H14BrNO4S |
|---|---|
Peso molecular |
324.19 g/mol |
Nombre IUPAC |
2-bromo-N-ethyl-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-4-12-17(13,14)10-6-9(16-3)8(15-2)5-7(10)11/h5-6,12H,4H2,1-3H3 |
Clave InChI |
NJYMGMZLHHRHSQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)


![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)